Cas no 1823644-35-4 (4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid)

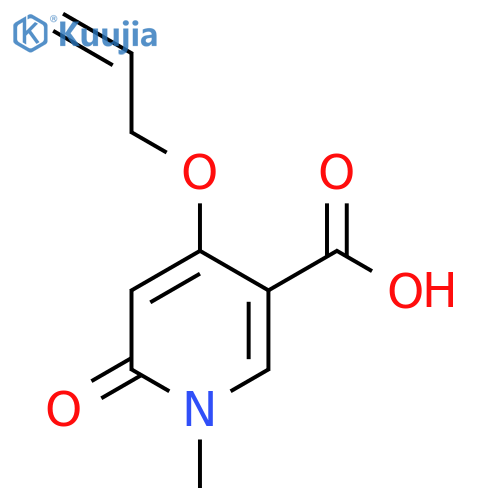

1823644-35-4 structure

商品名:4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS番号:1823644-35-4

MF:C10H11NO4

メガワット:209.198642969131

MDL:MFCD28166105

CID:4775653

PubChem ID:91623823

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

-

- MDL: MFCD28166105

- インチ: 1S/C10H11NO4/c1-3-4-15-8-5-9(12)11(2)6-7(8)10(13)14/h3,5-6H,1,4H2,2H3,(H,13,14)

- InChIKey: UCUDNVPYTGUSNH-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C1=CC(N(C)C=C1C(=O)O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 368

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 66.8

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2167-2628-0.25g |

4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 95%+ | 0.25g |

$436.0 | 2023-09-06 | |

| TRC | A243241-500mg |

4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 500mg |

$ 455.00 | 2022-06-08 | ||

| Enamine | EN300-240073-0.25g |

1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| Enamine | EN300-240073-1.0g |

1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 95% | 1.0g |

$728.0 | 2024-06-19 | |

| TRC | A243241-100mg |

4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 100mg |

$ 115.00 | 2022-06-08 | ||

| Enamine | EN300-240073-0.1g |

1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 95% | 0.1g |

$640.0 | 2024-06-19 | |

| TRC | A243241-1g |

4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 1g |

$ 680.00 | 2022-06-08 | ||

| Enamine | EN300-240073-5g |

1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 5g |

$2110.0 | 2023-09-15 | ||

| Enamine | EN300-240073-10g |

1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 10g |

$3131.0 | 2023-09-15 | ||

| Enamine | EN300-240073-5.0g |

1-methyl-6-oxo-4-(prop-2-en-1-yloxy)-1,6-dihydropyridine-3-carboxylic acid |

1823644-35-4 | 95% | 5.0g |

$2110.0 | 2024-06-19 |

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1823644-35-4 (4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬